molecular formula C11H20Cl2N2 B1437894 2-Diethylaminomethyl-phenylamine dihydrochloride CAS No. 1185297-71-5

2-Diethylaminomethyl-phenylamine dihydrochloride

Cat. No.: B1437894
CAS No.: 1185297-71-5
M. Wt: 251.19 g/mol
InChI Key: WSBOSXPQYWIMII-UHFFFAOYSA-N
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Description

2-Diethylaminomethyl-phenylamine dihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its diethylaminomethyl group attached to a phenylamine backbone, forming a dihydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Diethylaminomethyl-phenylamine dihydrochloride typically involves the reaction of 2-aminomethylphenylamine with diethylamine in the presence of hydrochloric acid. The reaction proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency and yield of the reaction. The final product is purified through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Diethylaminomethyl-phenylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The phenylamine group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine under acidic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated phenylamine derivatives.

Scientific Research Applications

2-Diethylaminomethyl-phenylamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Diethylaminomethyl-phenylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The pathways involved in its action include signal transduction and metabolic processes.

Comparison with Similar Compounds

  • 2-Diethylaminomethyl-phenylamine
  • 2-Diethylaminomethyl-phenylamine hydrochloride
  • 2-Diethylaminomethyl-phenylamine sulfate

Comparison: 2-Diethylaminomethyl-phenylamine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This property makes it more suitable for certain applications, particularly in aqueous environments.

Properties

IUPAC Name

2-(diethylaminomethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2.2ClH/c1-3-13(4-2)9-10-7-5-6-8-11(10)12;;/h5-8H,3-4,9,12H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBOSXPQYWIMII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC=CC=C1N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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